Product packaging for N-ethyl-3,4-dimethyl-N-phenylbenzamide(Cat. No.:)

N-ethyl-3,4-dimethyl-N-phenylbenzamide

Cat. No.: B335452
M. Wt: 253.34 g/mol
InChI Key: GPEPZAHUJXGHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3,4-dimethyl-N-phenylbenzamide is a chemical compound offered for research and development purposes. It belongs to the N-phenylbenzamide chemical class, a scaffold recognized in medicinal chemistry for its potential in developing biologically active molecules. Scientific literature indicates that structurally related N-phenylbenzamide derivatives are investigated as key intermediates in organic synthesis and for their potential pharmacological properties. Researchers are exploring analogs of this compound for various applications. For instance, novel N-phenylbenzamide derivatives have been synthesized and evaluated as inhibitors of Enterovirus 71 (EV71), a significant public health pathogen, with some leads showing activity at low micromolar concentrations . Other studies highlight the use of the N-phenylbenzamide core in the synthesis of compounds assessed for acetylcholinesterase inhibition, relevant to neurodegenerative disease research . Furthermore, research into sustainable synthesis methods for N-phenylbenzamide compounds is ongoing, focusing on replacing hazardous solvents with safer mixed-solvent systems to improve the environmental profile of chemical manufacturing . This compound serves as a valuable building block for researchers working in these and related fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19NO B335452 N-ethyl-3,4-dimethyl-N-phenylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-ethyl-3,4-dimethyl-N-phenylbenzamide

InChI

InChI=1S/C17H19NO/c1-4-18(16-8-6-5-7-9-16)17(19)15-11-10-13(2)14(3)12-15/h5-12H,4H2,1-3H3

InChI Key

GPEPZAHUJXGHHL-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N Ethyl 3,4 Dimethyl N Phenylbenzamide

Established Synthetic Pathways for N-Phenylbenzamides

The construction of the N-phenylbenzamide scaffold, the core of N-ethyl-3,4-dimethyl-N-phenylbenzamide, can be achieved through several reliable synthetic routes. These pathways involve the formation of the critical amide bond by coupling carboxylic acid derivatives with amines or through alternative C-N bond-forming strategies.

Amide Coupling Reaction Protocols

Amide coupling is a cornerstone of organic synthesis and represents the most direct conceptual route to this compound, involving the condensation of 3,4-dimethylbenzoic acid and N-ethylaniline. This transformation typically requires the activation of the carboxylic acid component to facilitate the reaction with the amine. A variety of coupling reagents have been developed to promote this reaction with high efficiency.

Commonly used reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govpeptide.com These reactions are frequently enhanced by the addition of activating agents or additives like N-hydroxybenzotriazole (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). nih.govpeptide.com The use of HOBt is known to minimize side reactions and reduce the risk of racemization when chiral substrates are involved. peptide.com For instance, a general procedure involves dissolving the carboxylic acid in a suitable solvent like dichloromethane (B109758) (CH2Cl2), followed by the addition of DIC and HOBt. After a short activation period, the amine is introduced to yield the desired amide. mdpi.com

Phosphonium and aminium/uronium salt-based reagents represent another major class of effective coupling agents. Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are known for their high reactivity and rapid reaction times, often completing couplings in minutes. peptide.combachem.com HATU, in particular, is noted for its ability to reduce epimerization during the coupling process. peptide.com

Interactive Table: Common Amide Coupling Reagents

Reagent Class Example Reagents Key Features Citations
Carbodiimides DCC, DIC, EDC Widely used; byproduct of DCC is insoluble, while DIC/EDC byproducts are soluble. Often used with additives like HOBt to suppress side reactions. nih.govpeptide.com
Phosphonium Salts BOP, PyBOP High coupling efficiency; useful for standard and challenging couplings, including lactonization. bachem.com
Aminium/Uronium Salts HBTU, TBTU, HATU Fast reaction rates and low racemization; HATU is particularly effective at minimizing epimerization. peptide.combachem.com

Nucleophilic Substitution Approaches

An alternative to using carboxylic acids directly is the acylation of the amine with a more reactive carboxylic acid derivative, such as an acyl chloride. The reaction of 3,4-dimethylbenzoyl chloride with N-ethylaniline, typically in the presence of a base (like triethylamine (B128534) or under Schotten-Baumann conditions), provides a classic and efficient route to the target benzamide (B126). hud.ac.uknih.gov

A more novel nucleophilic substitution strategy involves reacting substituted benzoyl chlorides with 1,3-diphenylthiourea in the presence of triethylamine in a solvent like tetrahydrofuran (B95107) (THF). unair.ac.idunej.ac.id This method has been shown to produce N-phenylbenzamides in excellent and pure yields. The reaction proceeds at a moderate temperature (e.g., 70 °C) and is notable for yielding the product as the sole isolable compound. unair.ac.idunej.ac.id

Interactive Table: Nucleophilic Substitution for N-Phenylbenzamide Synthesis

Acyl Source Nucleophile Conditions Outcome Citations
Substituted Benzoyl Chlorides Primary/Secondary Amines Triethylamine, Cyrene™, 0 °C to rt Good yields for various amides. hud.ac.uk
Substituted Benzoyl Chlorides 1,3-Diphenylthiourea Triethylamine, THF, 70 °C, 4h Excellent and pure yields of N-phenylbenzamides. unair.ac.idunej.ac.id

Metal-Catalyzed Amidation Strategies

Modern synthetic chemistry has seen the rise of transition-metal catalysis for constructing C–N bonds, offering powerful alternatives for amide synthesis. These methods can involve the cross-coupling of an aryl halide or triflate with an amine or the use of specialized aminating agents. Palladium-catalyzed reactions, in particular, are well-established for N-arylation. acs.org While often applied to simpler amines, these principles can be extended to form tertiary amides.

Recent advances include the use of carbamoyl (B1232498) chlorides as synthons in transition metal-catalyzed transformations to access amide-functionalized frameworks. rsc.org Another approach involves the reaction of palladium sulfinate complexes with isocyanates. Gas-phase studies have shown that an organopalladium intermediate, generated via desulfination, can react with phenyl isocyanate to form a new complex, pointing towards a potential, though not yet solution-phase-realized, extrusion-insertion pathway to N-phenylbenzamides. utas.edu.au Furthermore, solvent-controlled, metal-free amidation of aroyl chlorides using alkali-metal silyl-amide reagents like LiHMDS has been reported as a highly selective method. nih.gov

Multicomponent Reaction (MCR) Protocols for Benzamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer significant advantages in terms of synthetic efficiency and atom economy. researchgate.net Several MCRs have been developed for the synthesis of amides and related heterocyclic structures. mdpi.com

A notable example is the transition-metal-free, three-component reaction involving arynes, isocyanides, and water to produce benzamide derivatives in moderate to good yields. acs.org In this protocol, an aryne precursor (like a 2-(trimethylsilyl)aryl triflate) reacts with an isocyanide in the presence of a fluoride (B91410) source (e.g., CsF) and water. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, constituting a powerful method for constructing the benzamide core in a single step. acs.org

Green Chemistry Principles in Benzamide Synthesis

The chemical industry is increasingly focused on developing sustainable manufacturing processes, a key aspect of which is the replacement of hazardous solvents with greener alternatives. nih.gov Amide synthesis, a reaction frequently performed in the pharmaceutical and chemical industries, has traditionally relied on polar aprotic solvents with significant environmental and health concerns. rsc.orgresearchgate.net

Evaluation of Sustainable Solvent Systems in N-Phenylbenzamide Synthesis

A significant body of research has been dedicated to finding suitable replacements for commonly used solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). rsc.orgrsc.org These solvents are effective but are associated with toxicity and disposal issues. researchgate.net

Studies have evaluated a range of greener alternatives for amide coupling reactions. Bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have emerged as promising options. researchgate.netnih.gov In one study, 2-MeTHF, along with ethyl acetate (B1210297) (EtOAc) and dimethyl carbonate (DMC), were identified as suitable alternative solvents, providing conversion rates comparable to traditional solvents when using certain coupling reagents. researchgate.net Another sustainable solvent, Cyrene™, which is derived from cellulose, has been successfully used for the synthesis of amides from acid chlorides and amines. hud.ac.uk Even water, the ultimate green solvent, has been explored for amide bond formation, sometimes with the aid of surfactants to create micellar reaction environments. nsf.govunibo.it

Interactive Table: Green Solvent Alternatives in Amide Synthesis

Green Solvent Source/Type Application Notes Citations
2-Methyltetrahydrofuran (2-MeTHF) Bio-derived Effective replacement for DMF/DCM in amide coupling reactions. researchgate.netnsf.gov
Cyclopentyl methyl ether (CPME) Ether Promising green solvent for enzymatic amidation, leading to high conversions. nih.gov
Ethyl acetate (EtOAc) Ester Considered a suitable alternative to traditional polar aprotic solvents. researchgate.netnsf.gov
Dimethyl carbonate (DMC) Carbonate Can be used as a suitable alternative solvent, especially with specific coupling reagents. researchgate.netnsf.gov
Cyrene™ Bio-derived Effective for Schotten-Baumann type amide synthesis from acid chlorides. hud.ac.uk
Water (H₂O) Universal Used as a green medium, sometimes with surfactants to enhance reactivity. nsf.govunibo.it

Catalytic Innovations and Atom-Economical Methods in Amidation Reactions

The synthesis of N-substituted benzamides, including this compound, has been a focal point of research, with a significant emphasis on developing catalytic and atom-economical methods to overcome the limitations of traditional synthesis routes. longdom.org Classical methods often involve the use of stoichiometric coupling reagents, leading to significant waste generation. researchgate.net Consequently, the development of greener and more efficient catalytic systems is a paramount goal in modern organic synthesis. longdom.orgrsc.org

Ruthenium-based catalysts have also demonstrated remarkable activity in amide bond formation. A notable example is the use of a dichloro[(2,6,10-dodecatriene)-1,12-diyl]ruthenium catalyst in a one-pot protocol that couples carboxylate salts of primary or secondary amines with acetylene (B1199291) or ethoxyacetylene. This reaction proceeds through a vinyl ester intermediate, which then undergoes aminolysis to yield the corresponding amide with only volatile byproducts like acetaldehyde (B116499) or ethyl acetate. researchgate.net

Gold nanoparticles supported on DNA (Au/DNA) have been shown to be a bifunctional catalyst for the synthesis of amides from alcohols and azides. rsc.org This method offers a novel route to amides under relatively mild conditions.

These catalytic innovations represent significant strides towards more sustainable and atom-economical synthesis of N-substituted benzamides. The application of these methods to the synthesis of this compound from 3,4-dimethylbenzoic acid and N-ethylaniline would involve the selection of an appropriate catalyst and optimization of reaction conditions to achieve high yield and purity while adhering to the principles of green chemistry.

Table 1: Comparison of Catalytic Methods for Amidation

Catalyst System Starting Materials Key Advantages Potential for this compound Synthesis
Polyoxometalate-based Iron Carboxylic Acid + Amine Economical, no additional base/ligand required rsc.org High: Direct coupling of 3,4-dimethylbenzoic acid and N-ethylaniline. rsc.orgnih.gov
Iron(III) Sulfate N-alkylamine + Benzaldehyde Green (water solvent), high overall yield rsc.org Indirect: Requires synthesis of an intermediate oxaziridine.
Dichloro-ruthenium complex Carboxylate salt + Amine + Alkyne Atom-economical, volatile byproducts researchgate.net High: Direct coupling using an alkyne activator. researchgate.net
Au/DNA Nanohybrids Alcohol + Azide Bifunctional catalysis, mild conditions rsc.org Indirect: Requires conversion of starting materials to alcohol and azide.

Derivatization Strategies for this compound

Chemical Modifications for Enhanced Research Utility

The chemical modification of benzamides like this compound can be crucial for enhancing their utility in various research applications, such as biological activity screening and the development of new therapeutic agents. researchgate.netresearchgate.net Derivatization can alter the molecule's physicochemical properties, including solubility, stability, and bioavailability, and can introduce functional groups that facilitate further chemical transformations or enable specific biological interactions. utep.edu

For instance, introducing or modifying substituents on the phenyl rings of the benzamide scaffold can significantly impact its biological activity. Structure-activity relationship (SAR) studies on N-substituted benzamide derivatives have shown that the nature and position of substituents can be critical for their antitumor or antiviral properties. researchgate.netresearchgate.netmdpi.com In the context of this compound, derivatization could involve:

Modification of the 3,4-dimethylphenyl group: Introducing other functional groups such as halogens, nitro groups, or hydroxyl groups could modulate the electronic properties and steric profile of this part of the molecule.

Substitution on the N-phenyl group: Similar to the above, adding substituents to the N-phenyl ring can influence the compound's interaction with biological targets.

Alteration of the N-ethyl group: While less common, modification of the N-alkyl group could also be explored to fine-tune the molecule's properties.

These modifications are typically achieved through standard organic synthesis reactions, such as electrophilic aromatic substitution, nucleophilic substitution, or by using derivatized starting materials in the initial amide synthesis. mdpi.comnih.gov The goal of such derivatization is often to create a library of related compounds for screening to identify leads with improved potency or selectivity. mdpi.com

Derivatization Techniques for Mass Spectrometry Analysis

Mass spectrometry (MS) is a powerful analytical technique for the identification and quantification of chemical compounds. However, the analysis of certain molecules, including tertiary amides like this compound, can sometimes be challenging due to poor ionization efficiency or extensive fragmentation. nih.govspectroscopyonline.com Chemical derivatization is a widely used strategy to overcome these limitations by modifying the analyte to improve its MS-detectable properties. spectroscopyonline.comgoogle.com

The primary goals of derivatization for MS analysis include:

Enhancing Ionization Efficiency: Introducing a readily ionizable group, such as a tertiary amine or a quaternary ammonium (B1175870) salt, can significantly increase the signal intensity in electrospray ionization (ESI) MS. nih.gov

Improving Chromatographic Separation: Modifying the polarity and volatility of the analyte can lead to better separation in gas chromatography (GC) or liquid chromatography (LC). sigmaaldrich.com

Directing Fragmentation: Derivatization can introduce specific fragmentation patterns, leading to the formation of characteristic product ions that can be used for selective and sensitive detection in tandem MS (MS/MS). google.com

Common derivatization strategies applicable to a tertiary amide like this compound, or more broadly to its potential precursors or metabolites, include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to replace active hydrogens (e.g., in carboxylic acids or primary/secondary amines) with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC-MS analysis. While the tertiary amide itself lacks an active hydrogen, this technique would be relevant for the analysis of its potential precursor, 3,4-dimethylbenzoic acid. sigmaaldrich.com

Acylation: This involves the introduction of an acyl group, often a perfluoroacyl group, to enhance electron capture detection or to direct fragmentation in MS. This is particularly useful for primary and secondary amines. gcms.cz

Alkylation: This technique can be used to protect active hydrogens in functional groups like carboxylic acids, phenols, and amines, thereby improving their chromatographic and mass spectrometric properties. sigmaaldrich.com

Charge-Tagging Derivatization: For LC-MS, reagents that introduce a permanent positive or negative charge are particularly effective. For example, coupling with a primary amine containing a tertiary amine moiety can be used to derivatize carboxylic acids, enabling sensitive detection in positive ESI mode. nih.gov

The choice of derivatization reagent and method depends on the specific analytical challenge and the functional groups present in the molecule of interest. For this compound itself, derivatization might be less common as it is already a relatively stable and non-polar molecule. However, if analyzing it in a complex biological matrix or at very low concentrations, a custom derivatization strategy could be developed to enhance its detection.

Table 2: Common Derivatization Reagents for MS Analysis

Derivatization Reagent Target Functional Group Purpose
BSTFA Alcohols, Phenols, Carboxylic Acids, Amines Increases volatility for GC-MS sigmaaldrich.com
Perfluoroacyl Anhydrides Amines, Alcohols Enhances electron capture detection, directs fragmentation gcms.cz
Diazomethane Carboxylic Acids Forms methyl esters for GC-MS
2-Dimethylaminoethylamine (DMED) Carboxylic Acids Charge-tagging for enhanced ESI-MS sensitivity nih.gov

Investigation of Reaction Mechanisms and Intermediates

Proposed Mechanisms for N-Phenylbenzamide Formation (e.g., Imino Alcohol-Amide Tautomerism)

The formation of N-phenylbenzamides can proceed through various mechanistic pathways depending on the starting materials and reaction conditions. One intriguing concept in amide synthesis is the involvement of imino alcohol-amide tautomerism. Amides can exist in equilibrium with their tautomeric imidic acid (or iminol) form. researchgate.net Although the amide form is generally more stable, the iminol tautomer can be a key reactive intermediate in certain reactions. researchgate.net

The nitrogen atom in an amide is generally a poor nucleophile. However, in the iminol form, the nitrogen becomes more nucleophilic and can participate in reactions such as cyclizations more readily. researchgate.net This tautomerism can be influenced by catalysts or reaction conditions.

In the context of forming this compound, if the reaction proceeds via a pathway involving an intermediate where the amide bond is not yet fully formed, this tautomeric equilibrium could play a role. For instance, in the palladium-catalyzed synthesis of N-phenylbenzamides, the formation of a coordinated amidate anion has been proposed, which can be considered a derivative of the iminol form. utas.edu.au

Rearrangement Studies in Benzamide Synthesis

Rearrangement reactions represent a powerful class of transformations in organic synthesis that can lead to the formation of complex molecules from simpler precursors. In the context of benzamide synthesis, several rearrangement reactions are of notable importance.

The Chapman rearrangement is a classic thermal rearrangement of an aryl N-arylbenzimidate to an N,N-diarylbenzamide. researchgate.net This reaction involves a 1,3-migration of an aryl group from oxygen to nitrogen. While this specific rearrangement leads to N,N-diarylbenzamides, it highlights the potential for intramolecular rearrangements in the synthesis of highly substituted amides. A related process could be envisaged for the synthesis of N-alkyl-N-arylbenzamides, although it would require a different type of imidate precursor.

The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom. A variation of this, the aza-Hofmann-type rearrangement of amidines mediated by hypervalent iodine reagents, has been developed for the synthesis of N-arylamides. mdpi.com This reaction proceeds through an oxidative rearrangement mechanism.

The Smiles rearrangement is another important intramolecular nucleophilic aromatic substitution reaction. It has been utilized in the synthesis of N,N-disubstituted anilines, which can be precursors or structurally related to N-phenylbenzamides. nih.gov

These rearrangement studies provide valuable insights into the mechanistic possibilities for the formation of this compound. While a direct rearrangement leading to this specific tertiary amide is not commonly cited, the principles of intramolecular migration and the formation of key intermediates are fundamental concepts that can guide the development of novel synthetic strategies.

Spectroscopic and Analytical Data for this compound Not Publicly Available

A thorough search of publicly accessible scientific databases and literature has revealed no specific experimental data for the spectroscopic and advanced analytical characterization of the chemical compound this compound.

Detailed research findings, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, are not available for this specific molecule. Consequently, the requested in-depth analysis for the following characterization techniques cannot be provided:

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Two-Dimensional NMR Techniques

High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pattern Analysis

While spectral data exists for structurally related compounds, such as various substituted benzamides, extrapolation of this information would not meet the required standard of scientific accuracy for the specific compound . The unique substitution pattern of this compound—with an ethyl group on the nitrogen, a phenyl group on the nitrogen, and two methyl groups at the 3 and 4 positions of the benzoyl group—would produce distinct spectroscopic signatures that cannot be reliably predicted from analogs.

Without primary or published research data, a scientifically accurate article adhering to the requested detailed outline cannot be generated.

Spectroscopic and Advanced Analytical Characterization of N Ethyl 3,4 Dimethyl N Phenylbenzamide

Mass Spectrometry (MS) Analysis

Oxygen Rearrangement Studies via Mass Spectrometry

The analysis of N-substituted benzamides, such as N-ethyl-3,4-dimethyl-N-phenylbenzamide, by mass spectrometry can reveal complex fragmentation pathways, including notable rearrangement reactions. researchgate.net Under electron ionization (EI) conditions, N-arylbenzamides are known to undergo rearrangements where the carbonyl oxygen atom migrates. researchgate.net This phenomenon has been observed in related structures like N-methyl-N-arylbenzamides and N,N-diphenyl-benzamides. researchgate.net

Upon ionization, one of the competitive fragmentation pathways can be a gas-phase Smiles rearrangement. nih.gov For N-substituted benzamides, this can lead to the formation of stable N-alkylbenzonitrile cations. researchgate.net In the case of this compound, the fragmentation would be influenced by the substituents on both the benzoyl and the phenyl rings. The presence of the ethyl and dimethyl groups would affect the relative abundance of fragment ions. While specific studies on this compound are not detailed in the provided results, the fragmentation patterns of analogous N-methyl-N-phenyl-benzamides suggest that a key fragmentation process involves the formation of N-alkyl-arylcyanate cations through a mechanism involving the migration of the carbonyl oxygen atom. researchgate.net Theoretical computations on similar molecules have been used to elucidate the favorability of different rearrangement pathways. nih.gov

Infrared (IR) and Raman Spectroscopy

The most prominent band in the IR spectrum is typically the C=O stretching vibration of the tertiary amide group, expected in the region of 1630-1680 cm⁻¹. The C-N stretching vibration usually appears in the 1200-1400 cm⁻¹ range. researchgate.net Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups appear in the 2850-2980 cm⁻¹ range. researchgate.net The substitution pattern on the aromatic rings will give rise to characteristic C-H out-of-plane bending bands in the 700-900 cm⁻¹ region.

Raman spectroscopy is particularly useful for observing vibrations of the carbon skeleton and symmetric vibrations. researchgate.net Aromatic ring breathing modes, which are often strong in Raman spectra, would be sensitive to the substitution pattern. nih.gov The C=C stretching vibrations of the aromatic rings are expected to produce strong bands in the 1580-1610 cm⁻¹ region. researchgate.net

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
Amide C=O Stretch 1630 - 1680 (Strong) 1630 - 1680 (Variable)
Aromatic C-H Stretch 3000 - 3100 (Medium) 3000 - 3100 (Strong)
Aliphatic (CH₃, CH₂) C-H Stretch 2850 - 2980 (Medium-Strong) 2850 - 2980 (Strong)
Aromatic C=C Stretch 1450 - 1600 (Multiple, Medium) 1580 - 1610 (Strong)
Amide C-N Stretch 1200 - 1400 (Medium) Variable

Chromatographic Techniques for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net A reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach for this type of moderately polar compound. sielc.com

Method development involves the systematic optimization of several chromatographic parameters to achieve adequate separation of the target compound from impurities, starting materials, and by-products. wu.ac.th Key parameters to optimize include the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. wu.ac.th A C18 or C8 column is a common choice for the stationary phase. researchgate.netwu.ac.th The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net A gradient elution, where the mobile phase composition is changed over time, may be necessary to resolve complex mixtures, though an isocratic elution (constant mobile phase composition) is simpler and preferred if it provides sufficient resolution. researchgate.netwu.ac.th UV detection is standard, with the wavelength set to a value where the analyte exhibits strong absorbance, typically around 254 nm for benzamides. researchgate.net

Table 2: Illustrative RP-HPLC Method Parameters for N-Phenylbenzamide Derivatives

Parameter Condition Rationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides good hydrophobic retention for aromatic compounds. researchgate.net
Mobile Phase Acetonitrile and Water/Buffer (e.g., 10mM Sodium Acetate (B1210297), pH 5) Common solvents for reversed-phase chromatography, allowing for adjustment of polarity. researchgate.net
Elution Mode Isocratic (e.g., 50:50 Acetonitrile:Buffer) or Gradient Isocratic is simpler; gradient is used for complex samples with a wide range of polarities. researchgate.net
Flow Rate 0.7 - 1.0 mL/min A typical analytical flow rate providing good efficiency and reasonable run times. researchgate.netwu.ac.th
Column Temperature 25-30 °C Controlled temperature ensures reproducible retention times. researchgate.net
Injection Volume 5 - 20 µL Standard volume for analytical HPLC. researchgate.netwu.ac.th

| Detection | UV at 254 nm | Benzamide (B126) structures typically show strong UV absorbance at this wavelength. researchgate.net |

X-ray Crystallography and Polymorphism Studies of N-Phenylbenzamide Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For N-phenylbenzamide derivatives, single-crystal X-ray diffraction can unambiguously confirm the molecular structure, including the conformation of the amide bond and the relative orientations of the aromatic rings. mdpi.comsemanticscholar.org This technique is also crucial for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. researchgate.net

Polymorphs of a single compound can have different physical properties, such as melting point, solubility, and stability. mdpi.commdpi.com These differences arise from variations in the molecular packing or the conformation of the molecule in the crystal lattice. mdpi.com For example, a study on N-(3-hydroxyphenyl)-3-methoxybenzamide revealed two distinct polymorphs, one orthorhombic and one triclinic, which exhibited different melting points and crystal habits. mdpi.com Similarly, 2-benzoyl-N,N-diethylbenzamide was found to exist in at least three polymorphic forms with significant differences in molecular conformation and packing arrangements. mdpi.com

The investigation of polymorphism for this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) and analyzing the resulting crystals by X-ray diffraction. mdpi.com Powder X-ray diffraction (PXRD) is often used to characterize the bulk material and identify the polymorphic form present. nih.gov

Table 3: Example Crystallographic Data for a Polymorphic N-Phenylbenzamide Derivative (N-(3-hydroxyphenyl)-3-methoxybenzamide) mdpi.com

Parameter Polymorph I Polymorph II
Crystal System Orthorhombic Triclinic
Space Group Pna2₁ P-1
a (Å) 22.3385 8.3986
b (Å) 5.8643 9.0792
c (Å) 8.8753 16.3129
α (°) 90 79.544
β (°) 90 81.339
γ (°) 90 69.467
Molecules per Asymmetric Unit (Z') 1 2

| Melting Point Range (K) | 398–400 | 381–383 |

Computational Chemistry and Molecular Modeling Studies of N Ethyl 3,4 Dimethyl N Phenylbenzamide

Quantum Chemical Investigations of Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties at the electronic level. These ab initio and density functional theory (DFT) methods predict molecular geometry, stability, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Calculations

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the minimum energy. For a molecule like N-ethyl-3,4-dimethyl-N-phenylbenzamide, this would typically be performed using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p). nih.gov This level of theory provides a reliable balance between accuracy and computational cost for organic molecules.

The optimization process yields key structural parameters. For related compounds like 3,4-dimethylbenzamide (B1294666) (DMBA), these calculations have been used to determine precise bond lengths, bond angles, and dihedral angles. nih.gov Similar calculations for this compound would define the spatial relationship between the N-ethyl-N-phenylamine group and the 3,4-dimethylbenzoyl group.

Electronic structure calculations provide insight into the molecule's reactivity and charge distribution. Key parameters derived from these calculations include:

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules, including biological targets. nih.gov

Parameter Significance Typical Method
Optimized Geometry Predicts the most stable 3D structure and provides bond lengths/angles.DFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Gap Indicates chemical reactivity and kinetic stability.DFT, TD-DFT
MEP Map Visualizes electrostatic potential to predict interaction sites.DFT
NBO Analysis Analyzes charge delocalization and intramolecular stabilization.NBO analysis

Vibrational Spectral Analysis and Comparison

Theoretical vibrational analysis is used to predict a molecule's infrared (IR) and Raman spectra. After geometry optimization, the harmonic vibrational frequencies are calculated using the same level of theory (e.g., DFT/B3LYP). These theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and systematic errors, allowing for a direct comparison with experimental spectra. nih.gov

For the related compound 3,4-dimethylbenzaldehyde, FT-IR and FT-Raman spectra were recorded and compared with frequencies calculated via DFT, showing good agreement. nih.gov A similar study on 3,4-dimethylbenzamide (DMBA) also involved a complete vibrational assignment of fundamental modes based on observed FT-IR and FT-Raman data compared against theoretical calculations. nih.gov

For this compound, this analysis would involve identifying the characteristic vibrational modes, such as:

C=O stretching of the amide group.

C-N stretching vibrations.

Aromatic C-H and C=C stretching modes.

Aliphatic C-H stretching from the ethyl and methyl groups.

A data table comparing theoretical and experimental frequencies would be crucial for validating the calculated structure.

Vibrational Mode Typical Frequency Range (cm⁻¹) Significance
C=O Stretch (Amide I) 1630-1680Confirms the presence of the amide carbonyl group.
N-H Bend (Amide II) 1510-1570Characteristic of secondary amides (not present in this tertiary amide).
C-N Stretch 1250-1350Relates to the bond between the carbonyl carbon and the nitrogen.
Aromatic C=C Stretch 1400-1600Indicates the presence of the phenyl rings.
Aliphatic C-H Stretch 2850-3000Corresponds to the ethyl and methyl groups.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. uomisan.edu.iq This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.

Ligand-Protein Binding Affinity Predictions

Docking algorithms calculate a score, often expressed as binding energy (in kcal/mol), that estimates the binding affinity between the ligand and the protein. A more negative score typically indicates a stronger, more favorable interaction. Studies on N-phenylbenzamide derivatives show they have been evaluated as potential inhibitors for various protein kinases, which are crucial targets in cancer therapy. scirp.org

For this compound, docking simulations could be run against a panel of therapeutically relevant proteins, such as:

Protein Kinases: (e.g., ROCK1, ABL, ZAP70, CDK9). scirp.orgpeerj.com

Viral Proteins: (e.g., proteases or polymerases from viruses).

Receptors: (e.g., G-protein coupled receptors or nuclear receptors).

The predicted binding affinities would help prioritize the compound for further testing against specific targets. For example, a study on N-ethyl-4-(pyridin-4-yl)benzamide derivatives against ROCK1 inhibitors calculated total MMPBSA binding free energies ranging from -76.09 kJ/mol to -130.61 kJ/mol for different analogues. peerj.com

Binding Site Characterization and Interaction Analysis

Beyond predicting affinity, docking reveals the specific interactions that stabilize the ligand in the protein's binding pocket. nih.gov This analysis identifies key amino acid residues that interact with the ligand through various non-covalent forces:

Hydrogen Bonds: Between hydrogen bond donors (like N-H) and acceptors (like C=O).

Hydrophobic Interactions: Between nonpolar parts of the ligand (e.g., phenyl rings, alkyl chains) and hydrophobic residues of the protein.

Pi-Pi Stacking: Between aromatic rings of the ligand and aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Electrostatic Interactions: Between charged or polar groups.

In studies of related kinase inhibitors, the N-phenylbenzamide scaffold often serves as a core structure that anchors the molecule into the binding site, while substituents are modified to enhance potency and selectivity. scirp.org Visualizing the docked pose allows researchers to understand the structure-activity relationship (SAR) and design more potent inhibitors. peerj.com

Molecular Dynamics Simulations for Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. nih.gov This is crucial for assessing the stability of the predicted ligand-protein complex in a more realistic, solvated environment.

An MD simulation, typically run for nanoseconds, tracks the atomic trajectories of the complex. The stability of the binding is then analyzed by monitoring parameters like:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position. A stable RMSD value over time suggests the complex is not undergoing major conformational changes and remains intact.

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual amino acid residues or parts of the ligand. High fluctuations in the binding site can imply unstable interactions.

Binding Free Energy Calculations (MM/PBSA or MM/GBSA): These methods provide a more accurate estimation of binding affinity than docking scores by averaging over multiple conformations from the MD trajectory and accounting for solvation effects. peerj.comnih.gov

For a complex of this compound with a target protein, a stable MD trajectory would provide strong evidence that the predicted binding mode is viable and persistent. nih.gov

Structure Activity Relationship Sar Investigations of N Ethyl 3,4 Dimethyl N Phenylbenzamide Analogues

Impact of N-Substituents on Biological Efficacy

The substituents on the amide nitrogen atom play a pivotal role in defining the molecule's interaction with biological targets. In the case of N-ethyl-3,4-dimethyl-N-phenylbenzamide, these are the ethyl and phenyl groups, both of which are critical for activity.

The N-alkyl substituent is a key determinant of biological activity in many benzamide (B126) series. While the ethyl group itself has not been extensively studied in isolation for this specific scaffold, the principles derived from related compounds highlight its importance. The length and nature of the N-alkyl chain can significantly alter a compound's properties.

In studies of related N-[(1-alkyl-2-pyrrolidinyl)methyl]-5-sulfamoylbenzamides, it was found that altering the N-alkyl chain length from ethyl to n-butyl or n-hexyl could invert the stereospecificity of the compound's activity. nih.gov For the N-ethyl substituted compounds, the (S)-enantiomer was more potent, whereas for longer N-alkyl chains (e.g., n-hexyl), the (R)-enantiomer showed higher activity. nih.gov This suggests that the size of the alkyl group is critical for optimal orientation and interaction within the receptor binding pocket. nih.gov The ethyl group provides a balance of lipophilicity and size that can be crucial for fitting into specific hydrophobic pockets of a target protein.

The N-phenyl group is an essential feature of the N-phenylbenzamide scaffold. nih.gov Its presence is fundamental to the activity observed in many analogues, including those with antiprotozoal and anticancer properties. nih.govbeilstein-journals.org The phenyl ring itself can engage in π-stacking interactions with aromatic residues in a protein's active site. More importantly, it serves as a versatile anchor for further substitutions, allowing for the fine-tuning of the molecule's electronic and steric properties.

The lone pair of electrons on the amide nitrogen can delocalize into the N-phenyl ring, increasing its electron density and making it more active towards certain interactions. bris.ac.uk SAR studies on N-phenylbenzamide derivatives frequently involve modifying this ring with various substituents to enhance biological activity, underscoring its significance. acs.orgmdpi.com

Influence of Benzene (B151609) Ring Substitutions on Activity

Substituents on the benzoyl ring (the C-phenyl ring originating from benzoic acid) have a profound impact on the molecule's biological profile by altering its electronic and steric characteristics.

The position of methyl groups on the benzoyl ring can significantly influence activity. Methyl groups are generally considered weak electron-donating groups that can increase the electron density of the benzene ring through an inductive effect. nist.gov

Table 1: Positional Effects of Methyl Group Substitution on Benzamide Analogues
Substituent PositionGeneral Effect on ActivityUnderlying RationaleReference
ortho- (2-methyl)Can increase or decrease activityIntroduces steric hindrance, potentially forcing a conformational change. Can lead to a more rigid, active conformation or prevent binding. mdpi.comnih.govnsf.gov
meta- (3-methyl)Generally less impactful than ortho/para unless specific meta-pocket interactions are possible.Primarily inductive electron-donating effect. Less influence from resonance effects compared to ortho/para. nist.gov
para- (4-methyl)Often improves activityElectron-donating effect enhances ring reactivity. The position is often favorable for fitting into binding pockets without significant steric penalty. nih.gov
di-ortho- (2,6-dimethyl)Often decreases activitySignificant steric hindrance can severely restrict rotation around the Ar-CO bond, potentially preventing the molecule from adopting the required active conformation. nsf.gov

Modifying the benzoyl ring with electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) is a common strategy in drug design. rsc.org EWGs, such as nitro (-NO2), cyano (-CN), trifluoromethyl (-CF3), and halogens (-F, -Cl, -Br), decrease the electron density of the ring. rsc.orgresearchgate.net Conversely, EDGs, such as alkyl (-CH3) and alkoxy (-OCH3) groups, increase it. nist.govrsc.org

Studies on N-phenylbenzamide analogues have shown that the introduction of EWGs can be beneficial for potency. acs.org For example, in a series of antischistosomal compounds, analogues with CF3, NO2, F, and Cl groups were investigated, with some showing potent activity. acs.org In another study on anticancer agents, a para-substituted fluorine group displayed the highest activity in the series, while nitro substitution led to a complete loss of activity. nih.gov This highlights that the effect is highly dependent on the specific biological target and the nature of the interaction. EDGs like methoxy (B1213986) groups have also been shown to enhance activity, demonstrating that there is no single rule governing the electronic requirements for all N-phenylbenzamide-based agents. mdpi.comnih.gov

Table 2: Effects of Electron-Withdrawing and -Donating Groups on the Activity of N-Phenylbenzamide Analogues
Substituent TypeExample Group(s)Observed Effect on Biological ActivityReference
Electron-Withdrawing (EWG)-F, -ClOften enhances potency, though dependent on position and target. acs.orgrsc.org
-CF3Generally enhances potency due to strong electron-withdrawing nature and increased lipophilicity. acs.org
-NO2Variable; can enhance potency in some series but cause a complete loss of activity in others. acs.orgnih.gov
Electron-Donating (EDG)-CH3Generally activating and can improve activity, particularly at ortho/para positions. nih.gov
-OCH3Can improve activity; demonstrates that electron-donating properties can also be favorable. mdpi.comnih.gov

Stereochemical and Conformational Requirements for Activity

The three-dimensional shape of N-phenylbenzamide analogues is a critical factor for their biological activity. This conformation is primarily defined by the rotational freedom around three key single bonds: the N-C(ethyl) bond, the N-C(O) amide bond, and the C(aryl)-N bond.

Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to the possibility of E/Z isomers. researchgate.net Furthermore, if there is significant steric hindrance, particularly from ortho-substituents on either phenyl ring, rotation around the C(aryl)-N or C(aryl)-C(O) bonds can be sufficiently hindered to create stable, non-interconverting rotational isomers known as atropisomers. acs.orgnih.govnih.gov These atropisomers are distinct stereoisomers and can exhibit dramatically different biological activities. nih.gov

Comparative SAR Studies with Related Benzamide Scaffolds

The benzamide moiety serves as a versatile scaffold in a multitude of biologically active compounds. Comparative analysis of SAR across different benzamide series provides valuable insights into the broader structural requirements for activity and highlights the unique contributions of specific substitution patterns, such as those found in this compound.

Systematic SAR studies on various benzamide-containing compounds have revealed the critical role of substituents on both the benzoyl and the N-phenyl rings in determining biological efficacy. For instance, in a series of N-arylbenzamide derivatives developed as LRRK2 inhibitors, extensive SAR studies demonstrated that substitutions at the 5-position of the benzoyl ring were crucial for potent inhibitory activity. nih.gov This underscores the importance of the substitution pattern on the benzoyl moiety, suggesting that the 3,4-dimethyl substitution in the titular compound likely plays a significant role in its biological profile.

Furthermore, studies on benzamide derivatives targeting the cell division protein FtsZ have shown that the nature of the linker and the substituents on the aromatic rings significantly affect antimicrobial activity. mdpi.com The orientation of the amide bond is also a key determinant of activity, as demonstrated in studies where the inversion of the amide group in benzamide inhibitors of SARS-CoV protease led to a loss of activity. nih.gov This highlights the specific spatial arrangement required for interaction with the biological target.

The influence of alkyl substitution on the nitrogen atom has also been a subject of investigation. In a series of N-alkyl-5-hydroxypyrimidinone carboxamides, replacement of a methyl group with an ethyl group on the nitrogen was well-tolerated and in some cases led to improved minimum inhibitory concentrations (MICs). This suggests that the N-ethyl group in this compound is a favorable feature for biological activity.

Investigations into anti-inflammatory benzimidazole (B57391) derivatives have also provided relevant comparative data. Although a different heterocyclic system, the principles of substitution effects can offer parallels. For example, the position of methyl groups on an aromatic ring was found to be critical, with a shift from a 2,6-dimethylphenyl to a meta or para substitution pattern being unfavorable for Lck inhibition. nih.gov This emphasizes that the specific placement of the dimethyl groups at the 3 and 4 positions of the benzoyl ring in this compound is likely a deliberate and optimized choice.

The following interactive table provides a comparative overview of SAR findings from related benzamide scaffolds, which helps to contextualize the structural features of this compound.

Scaffold/SeriesKey SAR FindingsRelevance to this compound
N-Arylbenzamides (LRRK2 Inhibitors) nih.govSubstitutions at the 5-position of the benzoyl ring are critical for potency.Highlights the importance of the substitution pattern on the benzoyl ring.
Benzamide FtsZ Inhibitors mdpi.comThe linker and aromatic ring substituents significantly impact activity.Underscores the role of the overall molecular architecture.
Benzamide SARS-CoV Protease Inhibitors nih.govThe orientation of the amide bond is crucial for activity.Emphasizes the specific 3D arrangement of the N-ethyl-N-phenylbenzamide core.
N-Alkyl-5-hydroxypyrimidinone Carboxamides N-ethyl substitution is well-tolerated and can improve potency.Supports the rationale for the N-ethyl group in the target compound.
Benzimidazole Anti-inflammatory Agents nih.govThe precise positioning of methyl groups on the aromatic ring is critical for activity.Suggests the 3,4-dimethyl substitution pattern is a key feature.

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The identification of these key pharmacophoric elements for this compound analogues is derived from the cumulative understanding of their SAR.

Based on comparative studies, the following key pharmacophoric elements can be proposed for this class of compounds:

The Benzamide Core: The central C(=O)N group acts as a rigidifying linker and a key interaction point, likely participating in hydrogen bonding with the biological target. Its specific orientation is critical for activity. nih.gov

The N-Phenyl Group: This aromatic ring likely engages in hydrophobic or π-stacking interactions within a binding pocket. Substitutions on this ring can modulate these interactions and influence potency and selectivity.

The N-Ethyl Group: This small alkyl substituent likely occupies a specific hydrophobic pocket. Its size and conformation appear to be optimal in certain contexts, as larger or smaller groups may lead to diminished activity.

The following interactive table summarizes the identified pharmacophoric elements and their putative roles.

Pharmacophoric ElementPutative Role in Biological ActivitySupporting Evidence from SAR Studies
Benzamide Core (C(=O)N) Rigid linker, hydrogen bond donor/acceptor.Inversion of the amide bond leads to loss of activity in related scaffolds. nih.gov
N-Phenyl Group Hydrophobic/π-stacking interactions.Modifications on this ring in other N-arylbenzamides significantly alter activity.
N-Ethyl Group Occupies a specific hydrophobic pocket.N-ethyl substitution is shown to be favorable for potency in other series.
3,4-Dimethyl-Substituted Benzoyl Ring Hydrophobic interactions, steric fit, and electronic modulation.The position of methyl groups is critical for activity in related systems. nih.gov Methyl groups can enhance intramolecular interactions. researchgate.net

Mechanistic Studies of Biological Interactions for N Ethyl 3,4 Dimethyl N Phenylbenzamide

Molecular Target Identification and Validation

The N-phenylbenzamide scaffold has been identified as a versatile chemotype with activity against a range of biological targets, primarily viruses and parasites. While specific studies on N-ethyl-3,4-dimethyl-N-phenylbenzamide are not prevalent in the reviewed literature, extensive research on its analogues provides insight into its potential molecular targets.

Derivatives of N-phenylbenzamide have shown significant promise as antiviral agents. A notable target is the Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. researchgate.netscienceopen.com In vitro studies have demonstrated that certain N-phenylbenzamide derivatives can inhibit various EV71 strains at low micromolar concentrations. researchgate.netnih.gov For instance, the derivative 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against multiple EV71 strains. researchgate.netnih.gov The antiviral activity of these compounds is not limited to EV71; they have also been investigated as inhibitors of the Hepatitis C Virus (HCV). scienceopen.com

Another identified target for this class of compounds is the Venezuelan Equine Encephalitis Virus (VEEV). An optimized N-phenylbenzamide derivative, ML336, was found to potently inhibit several VEEV strains in the low nanomolar range. acs.org The mechanism of action is believed to involve interference with viral nonstructural proteins. acs.org

Furthermore, some N-phenylbenzamide derivatives have been shown to target kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis. nih.gov These compounds are believed to act by targeting the parasites' unique mitochondrial DNA, known as kinetoplast DNA (kDNA). nih.gov

The table below summarizes the antiviral activity of selected N-phenylbenzamide derivatives against Enterovirus 71.

CompoundTarget Virus StrainIC₅₀ (µM)TC₅₀ (µM)Selectivity Index (SI)
3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e)EV71 (multiple strains)5.7 ± 0.8 to 12 ± 1.2620 ± 0.0>51.7
Pirodavir (Reference)EV71Not specified31 ± 2.2Not specified
Compound 23EV71 (SZ-98)< 5.00>10053.4
Compound 28EV71 (SZ-98)< 5.00>100>20
Compound 29EV71 (SZ-98)< 5.00>100>20

Data sourced from multiple studies on N-phenylbenzamide derivatives. scienceopen.comnih.gov

Ligand-Receptor Binding Kinetics and Thermodynamics

The effectiveness of a drug is not solely determined by its binding affinity (a thermodynamic property) but also by the kinetics of the ligand-receptor interaction, specifically the association (k_on) and dissociation (k_off) rate constants. ibmc.msk.runih.gov A longer residence time at the receptor, resulting from a slow k_off, can lead to a more sustained pharmacological effect. ibmc.msk.ru

While specific kinetic and thermodynamic data for this compound are not available, molecular modeling studies on other benzamide (B126) derivatives provide a framework for understanding these interactions. For example, in silico studies of the benzamide U-47700 with opioid receptors have shown that ligand binding can induce subtle conformational shifts in the receptor. unica.it The interaction energies, which are a measure of binding thermodynamics, and the formation of hydrogen bonds are critical for receptor affinity and selectivity. unica.it The removal of key functional groups can lead to a loss of hydrogen bond contacts, resulting in reduced interaction energy and lower affinity. unica.it

The general principles of ligand-receptor binding suggest that factors such as the ligand's size, hydrophobicity, and the accessibility of the binding site influence the kinetic parameters. researchgate.net For the N-phenylbenzamide class, the specific substitutions on the phenyl rings would be expected to modulate these properties, thereby influencing the binding kinetics and thermodynamics with their respective biological targets.

Allosteric Modulation Mechanisms (e.g., GABA Receptors)

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the receptor's response to the endogenous ligand. nih.gov The Gamma-aminobutyric acid type A (GABA-A) receptor is a well-known target for allosteric modulators, including benzodiazepines and barbiturates, which are used for their sedative, anxiolytic, and anticonvulsant properties. nih.gov

There is currently no direct scientific evidence in the reviewed literature to suggest that this compound or its close N-phenylbenzamide analogues act as allosteric modulators of GABA-A receptors. While other heterocyclic scaffolds, such as benzimidazoles, have been explored as GABA-A receptor modulators, this mechanism has not been established for the N-phenylbenzamide class. nih.gov

Interference with Cellular Pathways (e.g., Viral Nonstructural Proteins, Kinases)

N-phenylbenzamide derivatives have been shown to interfere with specific cellular and viral pathways to exert their biological effects.

A significant mechanism identified for the antiviral activity of this class of compounds is the upregulation of the host protein APOBEC3G (A3G). nih.gov A3G is a cytidine (B196190) deaminase that can inhibit the replication of various viruses, including HIV-1, HCV, and HBV. Studies on the derivative N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) demonstrated that it could increase the intracellular levels of A3G protein in a concentration-dependent manner, which is believed to be associated with its anti-HBV activity. nih.gov This represents a mechanism that targets a host cellular pathway rather than a viral protein directly.

In other cases, these compounds appear to interact directly with viral components. Research on the anti-VEEV activity of the benzamide derivative ML336 suggests that it inhibits viral replication through interference with viral nonstructural proteins. acs.org These proteins are essential for the replication of the viral genome, and their inhibition halts the viral life cycle.

The table below shows the effect of an N-phenylbenzamide derivative on intracellular A3G levels.

CompoundCell LineConcentrationEffect on A3G Protein Level
IMB-0523HepG2.2.15Concentration-dependentIncrease

Data from a study on an N-phenylbenzamide derivative as a potential anti-HBV agent. nih.gov

DNA Interaction Mechanisms (e.g., Minor Groove Binding, Kinetoplast DNA Disruption)

A well-documented mechanism of action for certain N-phenylbenzamide derivatives is their interaction with DNA, specifically the minor groove of AT-rich sequences. nih.gov This is particularly relevant to their activity against kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.gov

These parasites possess a unique mitochondrial DNA structure called kinetoplast DNA (kDNA), which is rich in adenine-thymine (A-T) base pairs. nih.gov N-phenylbenzamide derivatives have been designed as DNA minor groove binders. It is proposed that these compounds can displace essential High Mobility Group (HMG)-box containing proteins from their binding sites on kDNA. This displacement disrupts the function and integrity of the kDNA, ultimately leading to the death of the parasite. nih.gov

Studies have shown that bis(2-aminoimidazolines) and bisarylimidamides derived from an N-phenylbenzamide core bind strongly and selectively to the minor groove of AT-rich DNA. nih.gov This targeted interaction with parasitic DNA, which is structurally distinct from host nuclear DNA, provides a basis for selective toxicity.

Enzymatic Inhibition Studies (e.g., Acetylcholinesterase)

The N-phenylbenzamide scaffold has also been explored for its potential to inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govmdpi.com Inhibitors of AChE are a primary therapeutic strategy for Alzheimer's disease. nih.gov

Several studies have synthesized and evaluated N-phenylbenzamide derivatives for their AChE inhibitory activity. For example, a series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were tested, with some compounds showing moderate inhibitory potency. nih.gov Another study on halogenated 2-hydroxy-N-phenylbenzamides (salicylanilides) also demonstrated moderate inhibition of AChE. mdpi.com

While these studies establish the potential of the broader N-phenylbenzamide class as AChE inhibitors, no specific data on the AChE inhibitory activity of this compound was found in the reviewed literature. The inhibitory potency is highly dependent on the specific substitution patterns on the benzamide core.

The table below presents the acetylcholinesterase inhibitory activity of a selected N-phenylbenzamide derivative.

CompoundIC₅₀ (µM)Reference Drug (Donepezil) IC₅₀ (µM)
4g (ortho nitro derivative)1.1 ± 0.250.41 ± 0.12

Data from a study on 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives. nih.gov

Applications in Materials Science and Emerging Technologies

Use as Intermediates in Polymer and Dye Synthesis

There is no specific information available in the searched literature regarding the use of N-ethyl-3,4-dimethyl-N-phenylbenzamide as an intermediate in polymer or dye synthesis. However, structurally related compounds find use in these areas. For example, N-ethyl-N-phenylbenzenamine, which shares the N-ethyl-N-phenylamine core, is listed as a dye intermediate. dyestuffintermediates.com Amide-containing molecules can, in principle, be incorporated into polymer backbones or used as precursors for more complex structures. The reactivity of the benzamide (B126) group could potentially be utilized in polymerization reactions, though specific research demonstrating this for this compound is absent.

Functional Materials Development (e.g., Single-Molecule Rectification)

The development of functional materials often relies on molecules with specific electronic and structural properties. While there is no direct research on this compound for applications like single-molecule rectification, the field of molecular electronics explores molecules that can conduct electricity asymmetrically. The inherent asymmetry in this compound, arising from its substitution pattern, could theoretically lead to interesting electronic behaviors. However, without experimental or theoretical studies on this specific compound, its potential in functional materials development remains speculative.

Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. nih.gov The specific arrangement of atoms in this compound could influence how it packs in a crystal lattice, potentially forming interesting supramolecular assemblies.

Research on the related compound N-{4-[(3,4-Dimethylphenyl)(ethyl)sulfamoyl]phenyl}-N-ethylacetamide has shown the formation of helical supramolecular chains in the crystal packing, sustained by C-H···O contacts. researchgate.net This molecule adopts a gauche conformation. researchgate.net The crystal structure of other related amide and carbamate (B1207046) compounds has also been a subject of study to understand their molecular conformation and intermolecular interactions. researchgate.net

The study of N-{4-[(3,4-Dimethylphenyl)(ethyl)sulfamoyl]phenyl}-N-ethylacetamide revealed the following crystallographic data:

PropertyValue
Crystal SystemMonoclinic
Space GroupP2/c
a (Å)8.0882 (2)
b (Å)11.5978 (3)
c (Å)21.2717 (5)
β (°)97.194 (1)
Volume (ų)1979.69 (8)
Data for N-{4-[(3,4-Dimethylphenyl)(ethyl)sulfamoyl]phenyl}-N-ethylacetamide researchgate.net

Without a crystal structure analysis of this compound, it is not possible to definitively state how it would behave in the solid state. However, based on the principles of crystal engineering, the presence of aromatic rings and the amide group would likely lead to specific packing motifs driven by π-π stacking and hydrogen bonding.

Advanced Research Considerations and Future Directions

Development of Novel Analytical Methods for Comprehensive Characterization

The foundational step in studying any new compound is its unambiguous identification and characterization. While standard analytical techniques would be employed, the development of novel and more sensitive methods could provide deeper insights into the compound's properties.

Key Research Objectives:

Chromatographic Method Development: Establishing robust high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the separation and quantification of N-ethyl-3,4-dimethyl-N-phenylbenzamide from potential impurities or in complex matrices.

Spectroscopic Analysis: Detailed structural elucidation using advanced nuclear magnetic resonance (NMR) techniques (e.g., 2D-NMR), mass spectrometry (MS) for accurate mass determination and fragmentation analysis, and infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy for functional group identification.

Chiral Separation: If applicable, developing methods for the separation and analysis of enantiomers, which could possess different biological activities.

Analytical TechniquePurpose in Characterization
HPLC Purity assessment and quantification.
GC-MS Analysis of volatile derivatives and impurity profiling.
¹H and ¹³C NMR Definitive structural confirmation.
High-Resolution MS Precise molecular formula determination.

Exploration of New Synthetic Pathways and Green Chemistry Innovations

The synthesis of this compound would likely follow established methods for amide bond formation. However, a key area of modern chemical research is the development of more sustainable and efficient synthetic routes.

Potential Research Focus:

Catalytic Amidation: Investigating the use of novel catalysts (e.g., metal-based or organocatalysts) to facilitate the amide bond formation under milder conditions, reducing the need for stoichiometric activating agents.

Solvent-Free and Aqueous Synthesis: Exploring reaction conditions that minimize or eliminate the use of volatile organic solvents, aligning with the principles of green chemistry. tandfonline.comtandfonline.comresearchgate.net One approach involves the use of enol esters as acyl donors in solvent-free conditions. tandfonline.comtandfonline.com

Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.

Advanced Computational Modeling for Lead Optimization and Mechanistic Elucidation

Computational chemistry offers powerful tools to predict the properties and potential biological activities of new molecules, guiding experimental work and accelerating the discovery process. nih.govinnovareacademics.in

Computational Approaches:

Molecular Docking: If a biological target is hypothesized, molecular docking studies can predict the binding affinity and mode of interaction of this compound with the target protein. nih.govinnovareacademics.inmdpi.com

Quantum Mechanics (QM) Calculations: Determining electronic properties, such as molecular orbital energies and charge distribution, which can provide insights into the compound's reactivity and stability.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound, either in solution or in complex with a biological target, to understand its conformational flexibility and the stability of interactions. nih.govinnovareacademics.in

Multifunctional Approaches for Therapeutic and Agrochemical Development

Many modern drug and agrochemical discovery programs focus on developing single molecules that can interact with multiple targets, potentially leading to enhanced efficacy or overcoming resistance. mdpi.comnih.govnih.gov The benzamide (B126) scaffold is a common feature in many biologically active compounds. mdpi.comnih.govdrugbank.comnih.gov

Potential Applications to Investigate:

Multi-Target Kinase Inhibitors: In oncology, many small molecules are designed to inhibit multiple protein kinases involved in cancer cell proliferation and survival.

Combined Agrochemical Activities: In agriculture, a compound might be screened for both insecticidal and fungicidal properties. For instance, some N-phenylbenzamide derivatives have been studied for their potential as antimalarial agents. researchgate.netnih.govacs.org

Neurodegenerative Disease Modulators: Research into Alzheimer's disease often involves designing molecules that can, for example, inhibit acetylcholinesterase and prevent amyloid-β aggregation. mdpi.comnih.govnih.gov

Investigation of Environmental Fate and Degradation Mechanisms (from a chemical research perspective)

Understanding the environmental persistence and degradation pathways of a new chemical is crucial for assessing its long-term ecological impact. diplomatacomercial.com Aromatic amines, a related class of compounds, are recognized as significant environmental pollutants. imrpress.comresearchgate.netnih.govresearchgate.net

Research Areas:

Abiotic Degradation Studies: Investigating the stability of this compound under various environmental conditions, such as hydrolysis at different pH values and photodegradation upon exposure to simulated sunlight.

Biotransformation Pathways: Using microbial cultures or enzyme preparations to study the potential for biodegradation and to identify the resulting metabolites.

Analytical Method Development for Environmental Samples: Creating sensitive methods to detect and quantify the compound and its degradation products in soil and water samples.

Broadening of Biological Screening Platforms for Novel Activities

Given the lack of specific biological data, a broad screening approach would be necessary to uncover any potential therapeutic or agrochemical utility of this compound.

Screening Strategies:

High-Throughput Screening (HTS): Testing the compound against a large and diverse panel of biological targets, such as enzymes, receptors, and ion channels.

Phenotypic Screening: Evaluating the effect of the compound on whole cells or organisms to identify a desired physiological outcome, without a priori knowledge of the specific molecular target.

Antimicrobial and Antiparasitic Assays: Screening against a panel of pathogenic bacteria, fungi, and parasites to identify any potential anti-infective properties. nih.govacs.org

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